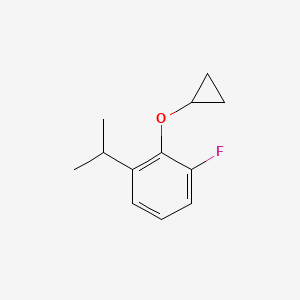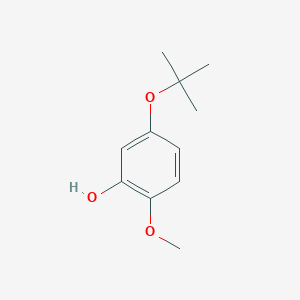![molecular formula C9H11NO2 B14841029 1-[3-(Aminomethyl)-5-hydroxyphenyl]ethanone](/img/structure/B14841029.png)
1-[3-(Aminomethyl)-5-hydroxyphenyl]ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-(Aminomethyl)-5-hydroxyphenyl]ethanone is an organic compound with the molecular formula C9H11NO2. This compound is characterized by the presence of an aminomethyl group and a hydroxy group attached to a phenyl ring, which is further connected to an ethanone moiety. It is a derivative of acetophenone and has significant importance in various fields of scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(Aminomethyl)-5-hydroxyphenyl]ethanone typically involves the following steps:
Starting Material: The synthesis begins with 3-hydroxyacetophenone.
Aminomethylation: The hydroxy group on the phenyl ring is protected, and the aminomethyl group is introduced via a Mannich reaction, which involves formaldehyde and a secondary amine.
Deprotection: The protecting group is removed to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are chosen to facilitate the reaction and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions: 1-[3-(Aminomethyl)-5-hydroxyphenyl]ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The ethanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like alkyl halides in the presence of a base.
Major Products:
Oxidation: 1-[3-(Aminomethyl)-5-oxophenyl]ethanone.
Reduction: 1-[3-(Aminomethyl)-5-hydroxyphenyl]ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-[3-(Aminomethyl)-5-hydroxyphenyl]ethanone has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mécanisme D'action
The mechanism of action of 1-[3-(Aminomethyl)-5-hydroxyphenyl]ethanone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors, modulating their activity.
Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparaison Avec Des Composés Similaires
1-[3-(Aminomethyl)-5-hydroxyphenyl]ethanone can be compared with other similar compounds such as:
1-(3-aminophenyl)ethanone: Lacks the hydroxy group, which may affect its reactivity and biological activity.
3-hydroxyacetophenone: Lacks the aminomethyl group, which influences its chemical properties and applications.
Propriétés
Formule moléculaire |
C9H11NO2 |
|---|---|
Poids moléculaire |
165.19 g/mol |
Nom IUPAC |
1-[3-(aminomethyl)-5-hydroxyphenyl]ethanone |
InChI |
InChI=1S/C9H11NO2/c1-6(11)8-2-7(5-10)3-9(12)4-8/h2-4,12H,5,10H2,1H3 |
Clé InChI |
LFPQANNFRPWCPS-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC(=CC(=C1)CN)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



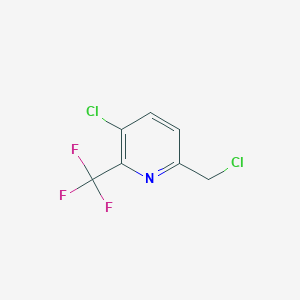

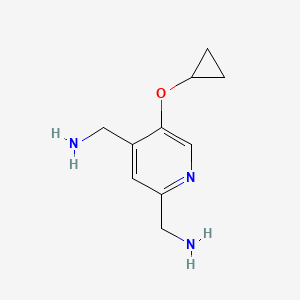



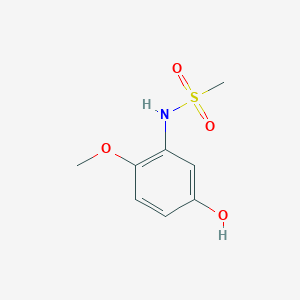
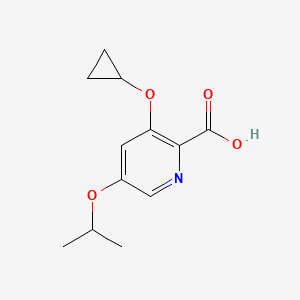
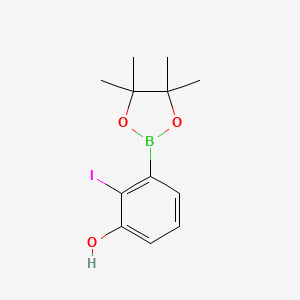
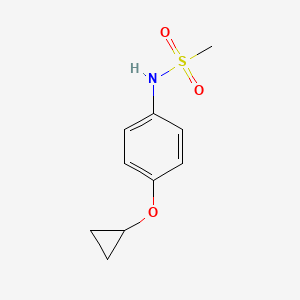
![[4-Methyl-6-(trifluoromethyl)pyridin-2-YL]methylamine](/img/structure/B14841030.png)
